molecular formula C21H27N3O3 B2970407 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 941890-59-1

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2970407
CAS No.: 941890-59-1
M. Wt: 369.465
InChI Key: REQOFLPGQOKZAM-UHFFFAOYSA-N
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Description

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C21H27N3O3 and its molecular weight is 369.465. The purity is usually 95%.
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Scientific Research Applications

Polyamine Catabolism in Antitumor Agents

The study by Ha et al. (1997) explores a polyamine analogue, demonstrating its potential as a new class of antitumor agents with selective cytotoxic activity. The analogue's effectiveness is attributed to its ability to induce programmed cell death (PCD) through the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) in sensitive cell types. This process leads to oxidative stress via hydrogen peroxide production, highlighting a novel approach to cancer treatment through polyamine catabolism modulation (Ha et al., 1997).

Crystal Packing Interactions

Lai, Mohr, and Tiekink (2006) focus on the crystal structures of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines, revealing how C–H⋯N, C–H⋯π, and π⋯π interactions influence crystal packing. This study underscores the significance of molecular interactions in determining the structural and potentially functional properties of chemical compounds, which could be valuable in material science and molecular engineering (Lai et al., 2006).

Anticancer Activity of Pyrazole Derivatives

Alam et al. (2016) describe the design, synthesis, and evaluation of pyrazole derivatives as potential anticancer agents, highlighting their inhibitory activity against topoisomerase IIα and their cytotoxicity against various cancer cell lines. This study contributes to the ongoing search for new anticancer compounds with specific molecular targets, offering insights into the structure-activity relationships necessary for high efficacy and selectivity (Alam et al., 2016).

Coordination Polymers with Luminescent and Magnetic Properties

Ma et al. (2018) report the synthesis of coordination polymers with unique luminescent and magnetic properties, facilitated by various coordinating modes of a bis(oxamate) ligand. These properties are induced by different synthetic strategies and have potential applications in material science, particularly in the development of functional materials for sensing, imaging, and information storage (Ma et al., 2018).

Transfer Hydrogenation Catalysis

Kumah et al. (2019) explore the catalytic activities of chiral (pyridyl)imine nickel(II) complexes in the asymmetric transfer hydrogenation (ATH) of ketones. Their findings on the kinetics, mechanism, and structural influences on catalytic performance provide valuable insights into the design of effective catalysts for organic synthesis, highlighting the role of metal complexes in facilitating environmentally friendly and selective reduction reactions (Kumah et al., 2019).

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-15-9-10-17(14-18(15)24-13-5-8-19(24)25)23-21(27)20(26)22-12-11-16-6-3-2-4-7-16/h6,9-10,14H,2-5,7-8,11-13H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQOFLPGQOKZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CCCCC2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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